BenchChemオンラインストアへようこそ!

Methyl 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetate

Lipophilicity Drug-likeness Permeability

Procure Methyl 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetate (CAS 923101-87-5) – the preferred methyl ester for CNS & intracellular target programs. Unlike the ionizable carboxylic acid analog (LogD(7.4) = -2.95), this ester (LogD(7.4) = 0.79, zero HBD, PSA 77 Ų) ensures passive permeability aligned with CNS MPO guidelines. It is the direct precursor to the hydrazide 25b series (c-kit ΔG = -10.09 kcal/mol), delivering 52.80% synthetic yield vs 48.14% for the 3-methoxy pathway. Superior nucleophilic acyl substitution reactivity versus the benzyl ester; greater oxidative stability than the free acid. Request your quote today.

Molecular Formula C15H16N2O5
Molecular Weight 304.302
CAS No. 923101-87-5
Cat. No. B2792615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetate
CAS923101-87-5
Molecular FormulaC15H16N2O5
Molecular Weight304.302
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)OC)OC
InChIInChI=1S/C15H16N2O5/c1-20-12-6-4-10(8-13(12)21-2)11-5-7-14(18)17(16-11)9-15(19)22-3/h4-8H,9H2,1-3H3
InChIKeySCARSVHQSYQVSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetate: Physicochemical and Synthetic Utility Profile for the Research Pyridazinone


Methyl 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetate (CAS 923101-87-5) is a pyridazin-3(2H)-one derivative characterized by a 3-(3,4-dimethoxyphenyl) substituent and a methyl ester side chain at N-2. It is primarily utilized as a versatile synthetic intermediate in the construction of N-substituted pyridazinone libraries and biologically active hydrazide derivatives. Key predicted physicochemical properties include a density of 1.2±0.1 g/cm³, a boiling point of 440.2±55.0 °C, an ACD/LogP of 0.58, and zero hydrogen bond donors . The compound exhibits zero Rule-of-5 violations and a polar surface area of 77 Ų, positioning it as a favorable scaffold for further medicinal chemistry elaboration .

Why Generic Pyridazinone Interchange is Not Scientifically Sound for Methyl 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetate


Pyridazinone congeners sharing the 3-(3,4-dimethoxyphenyl) pharmacophore are not functionally interchangeable due to critical variations in side-chain chemistry that directly govern physicochemical, reactivity, and downstream synthetic yields. While the carboxylic acid analogue (CAS 1219578-35-4) and benzyl ester analogue are structurally related, alterations at the N-2 acetate moiety produce measurable differences in lipophilicity (ΔLogP ≈ 0.46), hydrogen bonding capacity (ΔHBD = 1), and reactivity toward nucleophilic acyl substitution . These differences escalate into substantial variations in intermediate conversion efficiency, final product purity profiles, and biological target engagement. The following quantitative evidence demonstrates why procurement specifications for Methyl 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetate cannot be satisfied by generic substitution with in-class analogues.

Competitive Physicochemical and Synthetic Performance Differentiation of Methyl 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetate


Enhanced Lipophilicity Drives Superior Membrane Partitioning Relative to the Carboxylic Acid Analogue

The methyl ester exhibits a predicted ACD/LogP of 0.58, which is 0.46 log units higher than the corresponding carboxylic acid analogue ([3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid, ACD/LogP = 0.12) . This difference corresponds to an approximately 2.9-fold higher theoretical octanol-water partition coefficient, suggesting measurably greater membrane permeability potential. At physiological pH 7.4, the difference in distribution coefficient (LogD) is even more pronounced: the methyl ester retains a LogD of 0.79 while the carboxylic acid analogue exhibits a LogD of -2.95 due to ionization .

Lipophilicity Drug-likeness Permeability ADME

Absence of Hydrogen Bond Donors Confers Improved Synthetic Compatibility and Conformational Predictability

Methyl 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetate possesses zero hydrogen bond donors (HBD = 0), in contrast to the carboxylic acid analogue which bears one donor (HBD = 1) . This distinction is functionally significant: the absence of a donor eliminates intermolecular hydrogen bonding in aprotic media, simplifies NMR spectral interpretation, and improves solubility in organic solvents commonly employed in multi-step synthesis. Furthermore, the HBD = 0 profile combined with a polar surface area (PSA) of 77 Ų places the compound in a favorable region of CNS MPO desirability space compared to the carboxylic acid (PSA = 88 Ų, HBD = 1) .

Hydrogen bonding Synthetic intermediate Crystallization Drug design

Demonstrated Utility as a Key Intermediate Enabling Synthesis of c-Kit-Targeting Pyridazinone Hydrazides with Validated In Silico Activity

This methyl ester serves as the direct precursor to 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetohydrazide (compound 25b), which was successfully synthesized with a yield of 52.80% via hydrazinolysis [1]. In molecular docking studies against the c-kit tyrosine kinase receptor (PDB ID: 1T46), compound 25b demonstrated a binding free energy of -10.09 kcal/mol with three hydrogen bonds to residues Cys673, Lys623, and Asp810 [1]. While the reference inhibitor doxorubicin exhibited superior binding, compound 25b complied with Lipinski's Rule of Five and exhibited favorable ADMET properties [1]. In contrast, the mono-methoxy analogue (compound 25a, derived from 3-methoxyphenyl rather than 3,4-dimethoxyphenyl precursor) yielded only 48.14% under identical conditions [1], indicating that the 3,4-dimethoxy substitution pattern—preserved through this ester intermediate—is critical for both synthetic efficiency and target binding.

Anticancer c-Kit kinase Molecular docking Breast cancer Pyridazinone

Lower Molecular Weight and Smaller Molar Volume Offer Practical Advantages for High-Throughput Experimentation

With a molecular weight of 304.30 Da and a molar volume of 244.0±7.0 cm³, Methyl 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetate is significantly smaller than the benzyl ester analogue (molecular weight approximately 380.4 Da) . This size differential directly impacts practical handling: lower molecular weight correlates with higher molar solubility for a given mass concentration, facilitating the preparation of concentrated stock solutions for high-throughput screening. Additionally, the predicted boiling point of 440.2±55.0 °C versus 487.5±55.0 °C for the carboxylic acid analogue suggests marginally greater volatility that can be advantageous during solvent removal in parallel synthesis workflows.

Molecular weight High-throughput screening Solubility Automation

Optimized Use Cases for Methyl 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetate Based on Quantitative Differentiation Evidence


Medicinal Chemistry Campaigns Requiring CNS-Permeable or Cell-Permeable Pyridazinone Probes

The LogD(7.4) of 0.79, combined with zero HBD and a PSA of 77 Ų, makes this methyl ester the preferred starting scaffold over the ionizable carboxylic acid analogue (LogD(7.4) = -2.95) for programs targeting intracellular or CNS enzymes [1]. This property profile aligns with established CNS MPO guidelines and supports its selection in kinase inhibitor or GPCR modulator programs where passive membrane permeability is a prerequisite.

Synthesis of N-Acetohydrazide Anticancer Candidates via Direct Hydrazinolysis

This ester is the direct precursor for the hydrazide compound 25b, which demonstrated a binding free energy of -10.09 kcal/mol against c-kit tyrosine kinase and favorable ADMET properties [1]. Laboratories engaged in breast cancer or c-kit-driven oncology research should procure this specific ester to access the validated 25b series, avoiding the lower-yielding 3-methoxy analogue pathway (48.14% vs. 52.80% yield) [1].

Diversification of Pyridazinone Libraries through Ester Aminolysis and Transesterification

The methyl ester functionality provides a balanced reactivity profile—more reactive than the benzyl ester toward nucleophilic attack yet more stable than the free acid to oxidation and decarboxylation. The absence of hydrogen bond donors simplifies reaction monitoring by NMR and facilitates purification by normal-phase chromatography, directly addressing the synthetic challenges encountered with the carboxylic acid [1].

Physicochemical Profiling and Formulation Pre-screening in Early-Stage Drug Discovery

The compound's intermediate LogP (0.58), zero Rule-of-5 violations, and predicted molar volume (244 cm³) render it a suitable reference standard for calibrating chromatographic LogP methods and for benchmarking solubility assays in pyridazinone-focused lead optimization programs [1]. Its property profile offers a useful midpoint between the more polar acid and the more lipophilic benzyl ester analogues.

Quote Request

Request a Quote for Methyl 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.